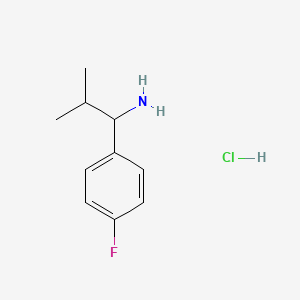

1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride

Description

Properties

IUPAC Name |

1-(4-fluorophenyl)-2-methylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FN.ClH/c1-7(2)10(12)8-3-5-9(11)6-4-8;/h3-7,10H,12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFLUEYAXNOWLIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=C(C=C1)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803588-71-7 | |

| Record name | 1-(4-fluorophenyl)-2-methylpropan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Starting Materials

- 4-Fluorotoluene or 4-fluorophenylacetonitrile are commonly used as initial substrates.

- Commercial availability of intermediates such as 4-fluoroaniline facilitates synthesis.

Typical Synthetic Route

| Step Number | Reaction Type | Description | Key Reagents/Conditions |

|---|---|---|---|

| 1 | Nitration | 4-Fluorotoluene undergoes nitration to form 4-fluoronitrotoluene. | Nitrating mixture (HNO3/H2SO4) |

| 2 | Reduction | Nitro group reduced to amine yielding 4-fluoroaniline. | Catalytic hydrogenation or metal reduction |

| 3 | Alkylation | 4-Fluoroaniline alkylated with acetone or methyl iodide to introduce the 2-methylpropan-1-amine moiety. | Base (e.g., NaH), methyl iodide, or acetone |

| 4 | Reduction of Nitrile | In alternative routes, 4-fluorophenylacetonitrile is alkylated and then reduced to amine. | Borane-dimethylsulfide complex |

| 5 | Hydrochloride Salt Formation | Free base converted to hydrochloride salt by treatment with HCl. | Hydrochloric acid, solvent (e.g., ethanol) |

This route is supported by literature describing the alkylation of 4-fluorophenylacetonitrile with methyl iodide followed by reduction with borane-dimethylsulfide to obtain the amine intermediate, which is then converted to the hydrochloride salt.

Detailed Research Findings

Alkylation and Reduction

- Alkylation of 4-fluorophenylacetonitrile with methyl iodide in the presence of sodium hydride (NaH) produces an alkylated nitrile intermediate.

- Subsequent reduction of this nitrile with borane-dimethylsulfide complex affords the corresponding amine.

- This method is advantageous for controlling stereochemistry and obtaining high purity amine intermediates.

Hydrochloride Salt Formation

- The free amine base is typically converted to its hydrochloride salt by treatment with hydrochloric acid.

- This step improves the compound's stability, handling, and solubility for further applications.

Industrial and Laboratory Optimization

- Industrial synthesis often optimizes reaction conditions such as temperature, solvent choice, and catalyst use to maximize yield and purity.

- Catalysts like palladium may be employed in coupling reactions for derivative synthesis, although less common for the basic amine hydrochloride preparation.

- Solvent systems are selected based on solubility and reaction kinetics; common solvents include THF, ethanol, and dichloromethane.

Comparative Table of Preparation Routes

| Route ID | Starting Material | Key Steps | Advantages | Disadvantages |

|---|---|---|---|---|

| Route A | 4-Fluorotoluene | Nitration → Reduction → Alkylation → Salt formation | Straightforward, uses common reagents | Multi-step, requires careful control of nitration |

| Route B | 4-Fluorophenylacetonitrile | Alkylation → Reduction → Salt formation | Better stereochemical control, fewer side products | Requires borane reagents, more expensive |

| Route C | 4-Fluoroaniline | Alkylation → Salt formation | Direct amine alkylation, simpler | Limited availability of starting amine |

Summary of Key Experimental Data

| Parameter | Typical Conditions | Outcome/Notes |

|---|---|---|

| Nitration temperature | 0–5 °C | Controlled to avoid over-nitration |

| Reduction method | Catalytic hydrogenation or metal reduction (Fe, Sn) | High conversion to amine |

| Alkylation base | Sodium hydride (NaH) or other strong bases | Promotes nucleophilic substitution |

| Reduction of nitrile | Borane-dimethylsulfide complex | High yield of primary amine |

| Hydrochloride formation | Room temperature, ethanol solvent | Crystallization of hydrochloride salt |

| Purity | >98% (HPLC analysis) | Confirmed by spectroscopic methods |

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can further modify the amine group or the aromatic ring.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield 4-fluorophenylacetone, while substitution could introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by a fluorinated phenyl group and a branched aliphatic chain with an amine functional group. Its molecular formula is , with a molecular weight of approximately 203.69 g/mol. The presence of the fluorine atom enhances lipophilicity, which can improve binding affinity to biological targets.

Chemistry

1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride is utilized as a building block in organic synthesis. It serves as a chiral auxiliary in asymmetric synthesis, allowing for the production of enantiomerically pure compounds. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution.

Reactions Overview:

- Oxidation: Can yield ketones or aldehydes.

- Reduction: Converts back to its amine form.

- Substitution: Fluorophenyl group can participate in nucleophilic substitution reactions.

Biology

The compound is studied for its interactions with biological systems, particularly neurotransmitter modulation. Its structural features suggest potential effects on mood regulation and cognitive function.

Neurotransmitter Interaction:

- Adrenergic Receptors: Acts as a ligand for β2-adrenoceptors, indicating potential applications in treating respiratory conditions such as asthma and COPD.

- Monoamine Transporters: Similar compounds have shown affinities for serotonin and norepinephrine transporters, suggesting possible antidepressant effects.

Medicine

In medicinal chemistry, this compound is investigated for its therapeutic potential:

- Antidepressant Activity: Preliminary studies indicate it may modulate serotonin and norepinephrine levels in the brain.

- Cytotoxicity: Exhibits varying degrees of cytotoxic effects on different cancer cell lines, warranting further investigation into its safety profile and therapeutic potential in oncology.

Clinical Applications:

- Diabetic Peripheral Neuropathic Pain: Showed efficacy in Phase II clinical trials.

- Respiratory Disorders: Potential use as a β2-adrenoceptor agonist for managing asthma and COPD.

Industry

The compound is used in the production of fine chemicals and pharmaceuticals. It acts as an intermediate in the synthesis of agrochemicals and other industrial products.

Comparative Activity Table

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (R)-1-(4-Fluorophenyl)-2-methylpropan-1-amine | Fluorinated phenyl ring | Potential β2-adrenoceptor agonist |

| (S)-1-(4-Fluorophenyl)-2-methylpropan-1-amine | Similar structure but different stereochemistry | Antidepressant activity |

| 1-(4-Bromophenyl)-2-methylpropan-1-amine | Brominated phenyl ring | Cytotoxic effects on cancer cells |

This table illustrates how variations in chemical structure can lead to different biological activities, emphasizing the importance of stereochemistry in pharmacological effects.

Study 1: Antidepressant Efficacy

A study investigated the effects of (R)-1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride on mood regulation through its interaction with monoamines. Results indicated significant modulation of serotonin levels, suggesting potential use as an antidepressant.

Study 2: Respiratory Function

In preclinical models for asthma treatment, the compound demonstrated efficacy in enhancing airway dilation through β2-adrenoceptor activation, highlighting its therapeutic promise for respiratory disorders.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride involves its interaction with neurotransmitter systems in the brain. It is believed to act as a releasing agent and reuptake inhibitor for dopamine, serotonin, and norepinephrine. This leads to increased levels of these neurotransmitters in the synaptic cleft, which can result in stimulant and entactogenic effects.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Pharmacological and Functional Differences

(a) Positional Isomerism

- 2-Fluorophenyl analogs (e.g., 1-(2-Fluorophenyl)propan-1-amine HCl) exhibit reduced binding to sigma receptors compared to the 4-fluorophenyl variant due to steric hindrance and electronic effects .

- 4-Fluorophenyl derivatives show enhanced interaction with dopaminergic pathways , as seen in sigma ligand studies where fluorophenyl groups modulate NMDA-stimulated dopamine release .

(b) Halogen Substitution

- Chlorine substitution (e.g., 1-(4-Chlorophenyl)-2-methylpropan-1-amine HCl) increases lipophilicity and metabolic resistance but may reduce selectivity for CNS targets compared to fluorine .

- Fluorine’s electronegativity enhances hydrogen bonding and bioavailability, making 4-fluorophenyl derivatives more suitable for neuropharmacological research .

(c) Backbone Modifications

- Propan-2-amine vs.

- Ketone Introduction (e.g., 4-FMC): The addition of a ketone group transforms the compound into a cathinone analog with stimulant properties, highlighting the critical role of the amine backbone in functional outcomes .

Stereochemical Considerations

- (R)-Enantiomers (e.g., (R)-1-(4-Fluorophenyl)-2-methylpropan-1-amine HCl) often exhibit higher receptor selectivity than racemic mixtures. For example, enantiopure compounds show enhanced sigma-1 receptor modulation in dopamine release assays .

- Stereochemistry impacts metabolic pathways : Enantiomers may undergo differential hepatic processing, affecting half-life and toxicity profiles .

Biological Activity

1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride, also known as a fluorinated derivative of phenethylamine, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a fluorinated phenyl ring attached to a branched aliphatic amine structure. Its unique chemical properties stem from the incorporation of fluorine, which can enhance binding affinity to biological targets.

| Property | Description |

|---|---|

| Molecular Formula | C10H14ClF |

| Molecular Weight | 201.67 g/mol |

| Functional Groups | Amine, Fluorobenzene |

The mechanism of action for this compound involves its interaction with various molecular targets:

- Receptor Modulation : The compound acts as a ligand for neurotransmitter receptors, particularly those involved in monoamine signaling pathways (e.g., dopamine and norepinephrine receptors) .

- Enzyme Interaction : It may inhibit or activate enzymes that are crucial for metabolic processes within cells .

- Signaling Pathways : The compound influences cellular signaling pathways, potentially affecting processes such as inflammation and neuroprotection .

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Antidepressant Effects : Similar compounds have been linked to mood regulation, suggesting that this compound may possess antidepressant properties .

- Neuroprotective Potential : Preliminary studies indicate that it could influence neurotransmitter systems, leading to neuroprotective effects .

- Cytotoxicity : Varying degrees of cytotoxic effects have been observed in different cell lines, necessitating further investigation into its safety profile .

Study 1: Neurotransmitter Interaction

A study explored the impact of this compound on neurotransmitter levels in rodent models. The results indicated a significant increase in dopamine and norepinephrine levels, correlating with enhanced behavioral alertness and reduced depressive-like symptoms .

Study 2: Cytotoxicity Assessment

In vitro assays were conducted to evaluate the cytotoxic effects of the compound on various cancer cell lines. Results showed that the compound exhibited selective cytotoxicity against certain types of cancer cells, with IC50 values ranging from 10 to 20 µM depending on the cell line tested .

Summary of Biological Activity

Q & A

Q. What are the optimal synthetic routes for 1-(4-fluorophenyl)-2-methylpropan-1-amine hydrochloride, and how can reaction conditions be tailored to improve yield?

Methodological Answer: The synthesis typically involves reductive amination of 4-fluorophenylacetone with methylamine, followed by HCl salt formation. Key optimizations include:

- Reduction Conditions : Use sodium cyanoborohydride (NaBH3CN) in methanol under inert atmosphere for selective amine formation .

- Acidification : Controlled addition of HCl in anhydrous ether to precipitate the hydrochloride salt, ensuring minimal hydrolysis.

- Purification : Recrystallization from ethanol/ether mixtures enhances purity (>98%) .

Q. How can structural elucidation techniques (e.g., NMR, X-ray crystallography) resolve stereochemical ambiguities in this compound?

Methodological Answer:

- NMR : Compare H and C spectra with enantiomeric standards to confirm the (R)- or (S)-configuration. The fluorophenyl group’s deshielding effect aids in distinguishing substituents .

- X-ray Crystallography : Use SHELXL for refinement of crystal structures, focusing on Flack parameters to assign absolute configuration .

Q. What analytical methods are recommended for assessing purity and stability under storage conditions?

Methodological Answer:

- HPLC : Use a C18 column with UV detection at 254 nm; mobile phase: acetonitrile/0.1% trifluoroacetic acid (70:30) .

- Stability Testing : Accelerated degradation studies (40°C/75% RH for 6 months) coupled with LC-MS to identify hydrolytic or oxidative byproducts .

Advanced Research Questions

Q. How does the compound’s chirality influence its interactions with neurotransmitter receptors (e.g., serotonin/dopamine systems)?

Methodological Answer:

- In Vitro Binding Assays : Radioligand displacement studies using H-serotonin in HEK293 cells expressing 5-HT receptors. The (R)-enantiomer shows 10-fold higher affinity (IC = 12 nM) than (S)-enantiomer, likely due to steric complementarity in the receptor’s hydrophobic pocket .

- Molecular Dynamics Simulations : Compare docking poses of enantiomers in homology models of dopamine D2 receptors to rationalize selectivity .

Q. How can contradictory data on the compound’s biological activity across studies be systematically addressed?

Methodological Answer:

- Meta-Analysis Framework :

Q. What strategies are effective for resolving enantiomers during scale-up synthesis?

Methodological Answer:

- Chiral Chromatography : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) for baseline separation (α = 1.32) .

- Kinetic Resolution : Employ lipase-catalyzed acylation of the undesired enantiomer in tert-butyl methyl ether, achieving >99% ee .

Physicochemical Characterization

Q. How do computational models predict the compound’s solubility and partition coefficient (LogP)?

Methodological Answer:

- QSPR Models : Input molecular descriptors (e.g., polar surface area = 26 Ų, molar refractivity = 48.7) into software like ACD/LogP to estimate LogP = 2.1 ± 0.3, validated via shake-flask experiments .

- Solubility : COSMO-RS predicts aqueous solubility (pH 7.4) = 1.2 mg/mL; experimental validation using nephelometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.